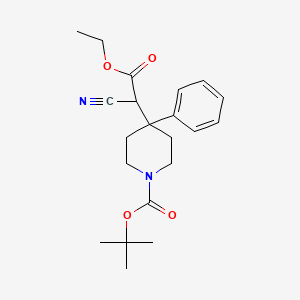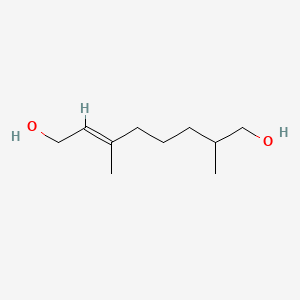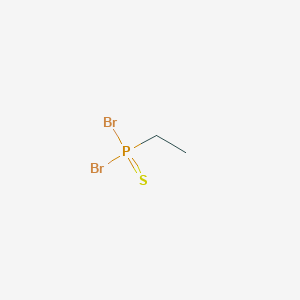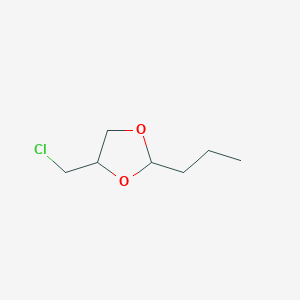
4-(1-Cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a cyano group, and a tert-butyl ester group. It is often used in the synthesis of pharmaceuticals and other organic compounds due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-phenylpiperidine with ethyl cyanoacetate under basic conditions to form the intermediate compound. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help to optimize the reaction conditions and improve the yield and purity of the final product. Additionally, industrial production may involve the use of more advanced purification techniques, such as chromatography or crystallization, to ensure the high quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various esters or amides.
Scientific Research Applications
4-(1-Cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functionality allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-(4-methylphenyl)piperidine-1-carboxylate
Uniqueness
4-(1-Cyano-2-ethoxy-2-oxoethyl)-4-phenyl-1-piperidinecarboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
644982-19-4 |
|---|---|
Molecular Formula |
C21H28N2O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C21H28N2O4/c1-5-26-18(24)17(15-22)21(16-9-7-6-8-10-16)11-13-23(14-12-21)19(25)27-20(2,3)4/h6-10,17H,5,11-14H2,1-4H3 |
InChI Key |
RDTBSWDCUPHWQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)

![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![2-[(14-ethyl-14-methyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14148543.png)

![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14148551.png)

![Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14148567.png)

![2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14148591.png)

![2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14148600.png)
![(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2S,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B14148606.png)
